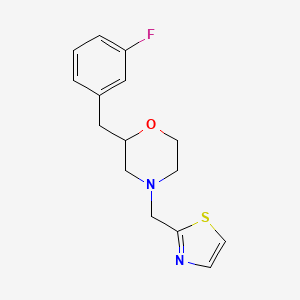![molecular formula C20H14N4O4 B6107810 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C domain-containing (JmjC) family of histone demethylases, which play a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. GSK-J4 has been shown to have potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurodegeneration.
作用機序
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide exerts its effects by inhibiting the activity of the histone demethylase JMJD3. JMJD3 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting the activity of JMJD3, this compound prevents the demethylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific disease state being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. In neurons, this compound has been shown to reduce the accumulation of beta-amyloid plaques, suggesting that it may have potential as a disease-modifying therapy for Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide is its potency and selectivity for JMJD3. This allows researchers to specifically target the activity of JMJD3 without affecting other histone demethylases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have improved efficacy in vivo. Another area of interest is the development of drug delivery systems that can improve the bioavailability and half-life of this compound in vivo. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disease states.
合成法
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide involves a multi-step process that begins with the preparation of the intermediate 2-methyl-5-(4-nitrophenyl)oxazole. This intermediate is then coupled with 2-aminopyridine to form the key intermediate 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, which is subsequently purified and characterized.
科学的研究の応用
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide has been extensively studied in preclinical models of disease, and has shown promising results in a variety of applications. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy.
Inflammation is another area where this compound has shown promise. In preclinical models of inflammatory disease, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. This suggests that this compound may have potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, this compound has also been studied in the context of neurodegenerative disease. In preclinical models of Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. This suggests that this compound may have potential as a disease-modifying therapy for Alzheimer's disease.
特性
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-12-4-5-14(20-23-18-17(28-20)3-2-10-21-18)11-16(12)22-19(25)13-6-8-15(9-7-13)24(26)27/h2-11H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRPLBUOYCWXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)

![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)
![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)
